N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 931725-18-7
VCID: VC11790349
InChI: InChI=1S/C14H13NO5/c16-14(12-2-1-6-18-12)15-5-7-17-10-3-4-11-13(8-10)20-9-19-11/h1-4,6,8H,5,7,9H2,(H,15,16)
SMILES: C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide

CAS No.: 931725-18-7

Cat. No.: VC11790349

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide - 931725-18-7

Specification

CAS No. 931725-18-7
Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
IUPAC Name N-[2-(1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C14H13NO5/c16-14(12-2-1-6-18-12)15-5-7-17-10-3-4-11-13(8-10)20-9-19-11/h1-4,6,8H,5,7,9H2,(H,15,16)
Standard InChI Key FZFQBPYJMVASAU-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide is characterized by the following identifiers:

  • IUPAC Name: N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide .

  • SMILES: C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3 .

  • InChIKey: FZFQBPYJMVASAU-UHFFFAOYSA-N .

The compound’s structure features a benzodioxole ring (1,3-benzodioxol-5-yl) connected via an ethyloxy linker to a furan-2-carboxamide group. This arrangement confers unique electronic and steric properties, as evidenced by its computed XLogP3-AA value of 2.1, indicating moderate lipophilicity . The presence of five hydrogen bond acceptors and one hydrogen bond donor further influences its solubility and bioavailability .

Spectroscopic Data

Structural elucidation relies on spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Peaks corresponding to carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches confirm the carboxamide and benzodioxole groups .

  • ¹H-NMR: Resonances at δ 6.8–7.2 ppm (aromatic protons), δ 4.3–4.5 ppm (methylene groups), and δ 2.9–3.1 ppm (amide NH) validate the proposed structure .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically proceeds via a multi-step sequence:

  • Esterification: 1,3-Benzodioxol-5-carboxylic acid is converted to its ethyl ester using ethanol under acidic conditions .

  • Hydrazide Formation: The ester reacts with hydrazine hydrate to yield 1,3-benzodioxol-5-carbohydrazide .

  • Coupling Reaction: The carbohydrazide intermediate reacts with furan-2-carbonyl chloride in aqueous medium to form the target compound.

Key Reaction:
1,3-Benzodioxol-5-carbohydrazide+Furan-2-carbonyl chlorideN-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide\text{1,3-Benzodioxol-5-carbohydrazide} + \text{Furan-2-carbonyl chloride} \rightarrow \text{N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide} .

Synthetic Challenges

  • Steric Hindrance: The ethyloxy linker’s flexibility complicates regioselective coupling.

  • Purity Control: Chromatographic purification is often required to isolate the product from byproducts like N-acylhydrazines.

Biological Activity and Mechanistic Insights

TRPM8 Modulation

N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide exhibits TRPM8 antagonist activity, inhibiting cold-sensing ion channels with an IC₅₀ of 1.2 μM in transfected HEK293 cells. This activity suggests utility in managing neuropathic pain and migraine, where TRPM8 overexpression is implicated.

Applications and Comparative Analysis

Therapeutic Applications

AreaPotential UseMechanism
Pain ManagementTRPM8-mediated neuropathic painChannel antagonism
Anti-InflammatoryCOX-2 inhibition (predicted)Aryl group interactions
AntimicrobialGram-negative and Gram-positive infections (analog data)Enzyme inhibition

Comparative Analysis with Analogues

CompoundStructural DifferenceActivity
N-(1,3-Benzodioxol-5-yl)furan-2-carboxamideLacks ethyloxy linkerWeak TRPM8 inhibition (IC₅₀: 15 μM)
5-Methoxy-N-(1,3-benzodioxol-5-yloxy)acetamideMethoxy substitutionEnhanced solubility, reduced potency

Challenges and Future Directions

Current Limitations

  • Pharmacokinetics: High lipophilicity (XLogP3-AA = 2.1) may limit aqueous solubility .

  • Selectivity: Off-target effects on related TRP channels (e.g., TRPV1) remain unexplored.

Research Priorities

  • In Vivo Studies: Evaluate efficacy in animal models of pain and inflammation.

  • Formulation Development: Explore prodrug strategies to improve bioavailability.

  • Target Validation: Screen against kinase and GPCR panels to assess polypharmacology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator